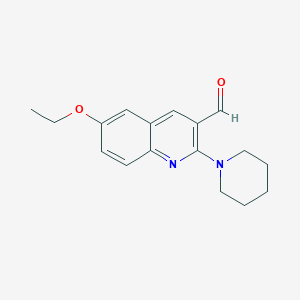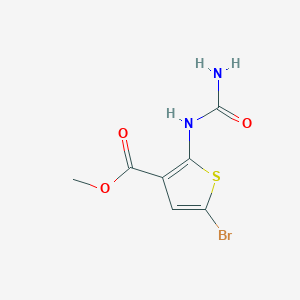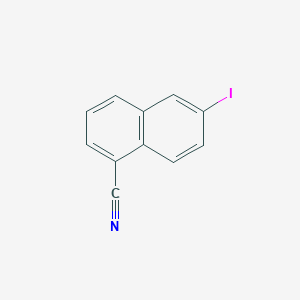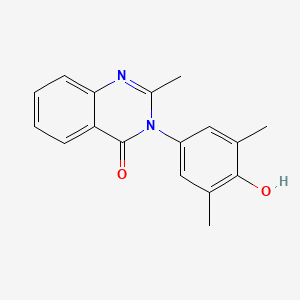
3-Chloro-7-iodo-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-7-iodo-1H-indazole: is a heterocyclic compound belonging to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This compound is characterized by the presence of chlorine and iodine substituents at the 3rd and 7th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-iodo-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the use of ortho-substituted benzaldehydes as starting materials. The reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another approach involves the use of 2-azidobenzaldehydes and amines under catalyst- and solvent-free conditions .
Industrial Production Methods: Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and high yields. For instance, a Cu(OAc)2-catalyzed synthesis using oxygen as the terminal oxidant has been described . This method involves the formation of N-H ketimine species followed by cyclization to form the indazole core.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-7-iodo-1H-indazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as alkyl bromides under basic conditions to form N-alkylated derivatives.
Oxidation and Reduction: Indazole derivatives can participate in oxidation and reduction reactions, although specific examples for this compound are less documented.
Electrophilic Substitution: The presence of electron-withdrawing groups like chlorine and iodine can influence the reactivity towards electrophilic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Alkyl bromides, bases like KOH or NaOH.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include N-alkylated indazole derivatives and various substituted indazoles depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: 3-Chloro-7-iodo-1H-indazole is used as an intermediate in the synthesis of more complex indazole derivatives. Its unique substitution pattern makes it a valuable building block for creating molecules with potential biological activities .
Biology and Medicine: Indazole derivatives, including this compound, have shown promise in medicinal chemistry. They are investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents . The compound’s ability to interact with various biological targets makes it a subject of interest in drug discovery.
Industry: In the industrial sector, this compound is used as an intermediate in the production of agrochemicals and pharmaceuticals. Its reactivity and versatility make it suitable for various synthetic applications .
Mechanism of Action
The exact mechanism of action of 3-Chloro-7-iodo-1H-indazole depends on its specific applicationFor instance, some indazole compounds act as inhibitors of phosphoinositide 3-kinase δ, which is involved in cellular signaling pathways . The presence of chlorine and iodine substituents can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
- 3-Chloro-1H-indazole
- 7-Chloro-3-iodo-1H-indazole
- 1H-indazole-3-amine derivatives
Comparison: 3-Chloro-7-iodo-1H-indazole is unique due to the simultaneous presence of chlorine and iodine substituents, which can significantly influence its chemical reactivity and biological activity. Compared to 3-Chloro-1H-indazole, the additional iodine atom at the 7th position can enhance its electrophilic properties and potentially increase its efficacy in certain applications .
Properties
IUPAC Name |
3-chloro-7-iodo-2H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVZGPAWQVIIKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Methyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11843614.png)
![3-(2-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11843618.png)


![Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11843639.png)








![3-Iodobenzo[b]thiophene-2-carbaldehyde](/img/structure/B11843699.png)
